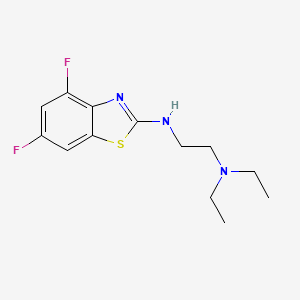

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine

Descripción general

Descripción

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine is a chemical compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring substituted with fluorine atoms at positions 4 and 6, and an ethane-1,2-diamine moiety substituted with diethyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as 4,6-difluoro-2-formylbenzoic acid, under acidic conditions.

Substitution with Ethane-1,2-diamine: The synthesized benzothiazole is then reacted with ethane-1,2-diamine in the presence of a base, such as sodium hydride, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Actividad Biológica

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and applications in various fields, particularly focusing on its anti-tubercular activity and other pharmacological effects.

- Molecular Formula : C13H17F2N3S

- Molecular Weight : 285.36 g/mol

- CAS Number : 1105188-25-7

Synthesis

The compound can be synthesized through various methods involving the reaction of benzothiazole derivatives with diethylethane-1,2-diamine. The synthesis typically involves multiple steps including condensation reactions and purification processes to obtain the desired purity level (≥95%) .

Antibacterial Activity

Recent studies have highlighted the compound's potential as an anti-tubercular agent. A review of benzothiazole derivatives indicates that compounds similar to this compound exhibit moderate to good activity against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 100 to 250 µg/mL, demonstrating significant inhibition percentages (up to 99%) in vitro .

| Compound | MIC (µg/mL) | Inhibition (%) |

|---|---|---|

| 9a | 250 | 98 |

| 12a | 100 | 99 |

The precise mechanism by which this compound exerts its antibacterial effects is still under investigation. However, it is hypothesized that the compound interferes with mycolic acid synthesis in bacterial cell walls, similar to other benzothiazole derivatives .

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives in treating resistant strains of tuberculosis. For instance, a study demonstrated that a related compound significantly reduced bacterial load in infected macrophages . These findings suggest that this compound could be a candidate for further development as an anti-tubercular drug.

Other Pharmacological Activities

In addition to its antibacterial properties, preliminary studies indicate that this compound may possess antioxidant and anti-inflammatory activities. Research into related benzothiazole compounds has shown promising results in reducing oxidative stress in cellular models .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine has shown potential in medicinal chemistry as a pharmacophore in drug design:

- Anticancer Activity : Research indicates that derivatives of benzothiazole compounds exhibit cytotoxic effects against various cancer cell lines. Studies highlight their ability to inhibit specific kinases involved in cancer proliferation .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial activities against bacteria and fungi. Its structural features enhance its interaction with microbial enzymes .

Materials Science

In materials science, this compound is utilized for developing advanced materials:

- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of benzothiazole derivatives make them suitable for applications in OLEDs. Their ability to form charge transfer complexes allows for efficient light emission .

- Fluorescent Sensors : The compound's fluorescence properties are exploited in creating sensors for detecting metal ions and other analytes in environmental monitoring .

Analytical Chemistry

In analytical applications, this compound serves as a reagent:

- Chromatographic Techniques : It is used as a derivatizing agent in chromatography to enhance the detection sensitivity of various analytes.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of benzothiazole derivatives. Researchers synthesized several derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value lower than that of standard chemotherapeutics .

Case Study 2: Application in OLEDs

Research conducted at a leading university focused on the application of benzothiazole derivatives in OLED technology. The study demonstrated that incorporating this compound into the device architecture improved the efficiency and brightness of the emitted light compared to traditional materials .

Propiedades

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N',N'-diethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F2N3S/c1-3-18(4-2)6-5-16-13-17-12-10(15)7-9(14)8-11(12)19-13/h7-8H,3-6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOXVCFRUDVFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=NC2=C(C=C(C=C2S1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.